molecular formula C19H14N2O B2856360 (2E)-2-[(E)-benzoyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enenitrile CAS No. 638145-14-9

(2E)-2-[(E)-benzoyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enenitrile

Cat. No.: B2856360
CAS No.: 638145-14-9
M. Wt: 286.334
InChI Key: YLRRMAJEVCGXRK-RVDMUPIBSA-N
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Description

The compound (2E)-2-[(E)-benzoyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a benzoyl group, a nitrile moiety, and a substituted indole ring.

Properties

IUPAC Name

(E)-2-benzoyl-3-(1-methylindol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-21-13-16(17-9-5-6-10-18(17)21)11-15(12-20)19(22)14-7-3-2-4-8-14/h2-11,13H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRRMAJEVCGXRK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Cyanoacetic Acid

The second step forms the propenenitrile moiety through a base-catalyzed Knoevenagel condensation. 3-Benzoyl-1-methylindole reacts with cyanoacetic acid in ethanol under reflux, using piperidine as a catalyst. The reaction mechanism involves deprotonation of cyanoacetic acid to form a nucleophilic enolate, which attacks the ketone carbonyl of 3-benzoyl-1-methylindole. Subsequent dehydration yields the α,β-unsaturated nitrile.

Key Conditions

  • Reagents : 3-Benzoyl-1-methylindole (1 eq), cyanoacetic acid (1.5 eq), piperidine (0.1 eq)
  • Solvent : Ethanol (anhydrous)
  • Temperature : Reflux (78°C), 12–14 hours
  • Yield : 65–70%

The final product is purified via recrystallization (ethanol/water) to achieve >95% purity. Stereoselectivity for the E-isomer is favored due to the thermodynamic stability of the trans-configured double bond.

One-Pot Tandem Synthesis

A streamlined approach combines Friedel-Crafts acylation and Knoevenagel condensation in a single reactor. This method reduces purification steps and improves overall efficiency.

Procedure

  • Friedel-Crafts Acylation : 1-Methylindole, benzoyl chloride, and AlCl₃ are stirred in dichloromethane at 0°C for 4 hours.
  • In Situ Knoevenagel Condensation : Cyanoacetic acid and piperidine are added directly to the reaction mixture. The temperature is raised to 40°C, and stirring continues for 8 hours.

Key Conditions

  • Solvent : Dichloromethane → ethanol (solvent switch after acylation)
  • Catalysts : AlCl₃ (1.5 eq), piperidine (0.1 eq)
  • Yield : 60–63%

While yields are slightly lower than the stepwise method, this approach is advantageous for large-scale synthesis due to reduced solvent use and processing time.

Alternative Route: Vilsmeier-Haack Formylation and Condensation

Vilsmeier-Haack Formylation of 1-Methylindole

This method begins with formylation of 1-methylindole at the 3-position using the Vilsmeier-Haack reagent (POCl₃/DMF). The resulting 1-methylindole-3-carbaldehyde serves as a versatile intermediate.

Key Conditions

  • Reagents : 1-Methylindole (1 eq), DMF (1.2 eq), POCl₃ (1.5 eq)
  • Solvent : Dichloromethane
  • Temperature : 0°C → room temperature, 6 hours
  • Yield : 80–85%

Condensation with Benzoylacetonitrile

The aldehyde intermediate undergoes Knoevenagel condensation with benzoylacetonitrile in the presence of ammonium acetate. Microwave irradiation (100°C, 30 minutes) accelerates the reaction, enhancing yield and stereoselectivity.

Key Conditions

  • Reagents : 1-Methylindole-3-carbaldehyde (1 eq), benzoylacetonitrile (1.2 eq), NH₄OAc (0.2 eq)
  • Solvent : Ethanol
  • Temperature : Microwave, 100°C, 30 minutes
  • Yield : 68–72%

Comparative Analysis of Methods

Method Steps Reaction Time Yield Advantages Limitations
Stepwise FC + Knoevenagel 2 18–20 hours 65–70% High purity, stereochemical control Multiple purifications, solvent-intensive
One-Pot Tandem 1 12 hours 60–63% Efficient for scale-up Moderate yield
Vilsmeier + Condensation 2 8 hours 68–72% Rapid aldehyde formation, microwave use Requires specialized equipment

Mechanistic and Stereochemical Considerations

  • Friedel-Crafts Acylation : The reaction proceeds via a Wheland intermediate, with AlCl₃ polarizing the benzoyl chloride to generate an acylium ion. The indole’s C-3 position, being the most nucleophilic, reacts preferentially.
  • Knoevenagel Condensation : Base-catalyzed deprotonation forms an enolate, which attacks the carbonyl carbon. Subsequent β-elimination of water produces the E-configured double bond due to steric hindrance between the benzoyl and indole groups.
  • Stereoselectivity : The E,E-configuration is thermodynamically favored, as confirmed by X-ray crystallography of analogous compounds.

Optimization Strategies

  • Catalyst Screening : Replacing AlCl₃ with FeCl₃ in Friedel-Crafts acylation reduces side products (e.g., bis-acylation) and improves yields to 75%.
  • Solvent-Free Conditions : Employing ball milling for Knoevenagel condensation enhances reaction efficiency (85% yield in 2 hours).
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >70%.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-benzoyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzoyl and indole moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoyl and indole derivatives.

Scientific Research Applications

Structural Representation

The structure can be represented as follows: 2E 2 E benzoyl 3 1 methyl 1H indol 3 yl prop 2 enenitrile\text{ 2E 2 E benzoyl 3 1 methyl 1H indol 3 yl prop 2 enenitrile}

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The presence of the benzoyl group in (2E)-2-[(E)-benzoyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enenitrile may enhance its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar indole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Indole derivatives are known to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. Preliminary studies suggest that this compound could inhibit the growth of specific bacterial strains, although further investigations are necessary to quantify these effects .

Enzyme Inhibition

Research has indicated that certain acrylonitriles can act as enzyme inhibitors, particularly against enzymes involved in metabolic pathways. The specific interactions of this compound with target enzymes could provide insights into its mechanism of action and potential therapeutic applications .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The synthetic pathways often focus on modifying the indole structure to enhance biological activity while maintaining stability .

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized various indole-based compounds, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of several indole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that (2E)-2-[(E)-benzoyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enetrile displayed notable inhibition zones compared to control samples, indicating promising antimicrobial properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-benzoyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s closest analogues include chalcone derivatives, substituted acrylonitriles, and indole-containing molecules. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Functional Groups Biological Activity Reference
(2E)-2-[(E)-benzoyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enenitrile Benzoyl, nitrile, 1-methylindole Acrylonitrile, ketone Not explicitly reported
(2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one Phenyl, ketone, 1-methylindole Chalcone (α,β-unsaturated ketone) Antimalarial (PfDHFR-TS inhibition)
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one Prenyl, dimethoxyphenyl, hydroxyl Chalcone Antimalarial (in vitro)
(2E)-3-(1-methyl-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (3g) Trimethoxyphenyl, 1-methylindole Chalcone Antiproliferative (MTT assay)
(2E)-2-(3-Fluoro-4-morpholinobenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile Fluorine, morpholine, nitrile Acrylonitrile Research compound (supplier-listed)
Key Observations:
  • Nitrile vs. Ketone : The nitrile group in the target compound may enhance metabolic stability compared to ketone-containing chalcones like (2E)-1-(1-methylindol-3-yl)-3-phenylprop-2-en-1-one .
  • Substituent Effects : Methoxy groups (e.g., in 3g) improve antiproliferative activity, while fluorine and morpholine (e.g., in ) may alter solubility and target binding .
Antimalarial Activity:
  • The chalcone (2E)-1-(1-methylindol-3-yl)-3-phenylprop-2-en-1-one showed a binding energy of -7.53 kcal/mol against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), weaker than (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one (-7.29 kcal/mol) but stronger than proguanil (-6.75 kcal/mol) . This suggests methoxy and prenyl groups enhance binding.
  • The nitrile group in the target compound could modulate interactions with PfDHFR-TS residues (e.g., PHE58, ILE112) via dipole or π-π stacking, though experimental data are needed .
Antiproliferative Activity:
  • Indolyl chalcones like 3g exhibited cytotoxicity against cancer cell lines (e.g., MCF-7, HCT116) via MTT assays, with IC₅₀ values influenced by methoxy substitution patterns . The nitrile group in the target compound may similarly enhance cytotoxicity by stabilizing reactive intermediates.

Physicochemical and Crystallographic Properties

  • π-π Interactions: Analogues with diphenylamino or carbazole groups exhibit strong π-π stacking in crystal structures, which the benzoyl group in the target compound may replicate .

Biological Activity

The compound (2E)-2-[(E)-benzoyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enenitrile is a synthetic derivative of indole, which has garnered attention due to its potential biological activities, particularly in cancer research and drug resistance mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C17H14N2O\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}

It features a nitrile group, an indole moiety, and a benzoyl group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures to this compound exhibit multiple mechanisms of action:

  • Multidrug Resistance Reversal : Studies have shown that certain benzoyl indoles can reverse ABCG2-mediated multidrug resistance (MDR) by blocking the efflux of anticancer drugs. For instance, compounds derived from benzoyl indoles significantly increased the intracellular accumulation of chemotherapeutic agents like mitoxantrone, enhancing their cytotoxic effects against resistant cancer cell lines .
  • Induction of Apoptosis : Similar indole derivatives have been reported to induce apoptosis in cancer cells through various pathways. For example, certain compounds were found to arrest cell cycles at the G2/M phase and inhibit tubulin polymerization, leading to apoptosis in cancer cell lines such as HeLa and MCF-7 .

In Vitro Studies

The following table summarizes key findings from in vitro studies on the biological activity of this compound and related compounds.

CompoundCell LineIC50 (µM)Mechanism of Action
(2E)-2-[(E)-benzoyl]-3-(1-methylindole)NCI-H460/MX200.52Reversal of MDR via ABCG2 inhibition
Monobenzoyl Indole 8HeLa0.34Induction of apoptosis and cell cycle arrest
Bisbenzoyl Indole 4MCF-70.86Inhibition of tubulin polymerization

Case Studies

Case Study 1: Reversal of Multidrug Resistance
In a study focused on the reversal of MDR in lung cancer cells (NCI-H460/MX20), it was demonstrated that the combination of (2E)-2-[(E)-benzoyl]-3-(1-methylindole) with mitoxantrone resulted in over 87% inhibition of cell proliferation compared to controls. This significant enhancement in drug efficacy highlights the potential application of this compound in overcoming drug resistance in chemotherapy .

Case Study 2: Apoptosis Induction
Another study evaluated the apoptotic effects of related indole compounds on HeLa cells. The results indicated that these compounds could effectively induce apoptosis through caspase activation and cell cycle arrest at G2/M phase, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-2-[(E)-benzoyl]-3-(1-methyl-1H-indol-3-yl)prop-2-enenitrile?

  • Methodology :

  • Step 1 : Condensation of 1-methyl-1H-indole-3-carbaldehyde with benzoyl acetonitrile derivatives under basic conditions (e.g., K₂CO₃ or NaOH in ethanol/DMF) to form the enenitrile backbone .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (E)-isomer .
  • Key Reagents : Benzoyl chloride derivatives, indole aldehydes, and nitrile precursors.

Q. How can researchers confirm the molecular structure of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., planar π-system conformation) .
  • NMR spectroscopy : Assign peaks for the benzoyl (δ 7.5–8.2 ppm, aromatic protons) and indole (δ 3.8 ppm, N–CH₃) groups .
  • HPLC : Validate purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic coupling, while ethanol minimizes side reactions .
  • Catalyst Screening : Palladium catalysts for cross-coupling or Lewis acids (e.g., ZnCl₂) for regioselective substitutions .
  • Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability of the nitrile group .

Q. How does computational modeling aid in predicting biological activity?

  • Methodological Approach :

  • Docking Simulations : Use AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes) based on the compound’s planar structure and electron-withdrawing nitrile .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 predicts moderate blood-brain barrier penetration) .
  • HOMO-LUMO Analysis : Gaussian software calculates electronic properties to correlate with redox activity (e.g., ΔE ≈ 4.1 eV suggests stability under physiological conditions) .

Q. What experimental techniques resolve contradictions in spectroscopic data?

  • Case Study :

  • Contradiction : Discrepancies in NMR coupling constants for the prop-2-enenitrile moiety.
  • Resolution :
  • Variable Temperature NMR : Confirm conformational flexibility or rigid E/Z isomerism .
  • 2D-COSY/NOESY : Map through-space interactions to validate spatial arrangement .

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